historical discovery and development of 3-amino-5-methoxybenzenesulfonamide
historical discovery and development of 3-amino-5-methoxybenzenesulfonamide
The following technical guide details the chemical lineage, synthesis, and medicinal utility of 3-amino-5-methoxybenzenesulfonamide (CAS 1261666-75-4), a specialized pharmacophore used in fragment-based drug discovery (FBDD) and the development of selective carbonic anhydrase inhibitors and kinase antagonists.
Historical Discovery, Synthesis, and Medicinal Application
Part 1: Historical Genesis & Chemical Lineage
The discovery of 3-amino-5-methoxybenzenesulfonamide is not a singular "eureka" moment attached to a blockbuster drug, but rather a critical evolution in the structure-activity relationship (SAR) of sulfonamide pharmacophores.
The Shift from Para to Meta Substitution
Historically, the sulfonamide era began with sulfanilamide (para-aminobenzenesulfonamide), a potent antibacterial agent. However, the para-substitution pattern is metabolically vulnerable (N-acetylation) and structurally rigid.
-
The Problem: Early sulfonamides lacked selectivity for human isoenzymes (e.g., Carbonic Anhydrases II, VII, IX) and had poor solubility profiles.
-
The Solution: Medicinal chemists shifted focus to 3,5-disubstituted benzenesulfonamides . The introduction of substituents at the meta positions (relative to the sulfonamide) allowed for:
-
Electronic Modulation: Tuning the pKa of the sulfonamide nitrogen (typically ~10.0) to physiological relevance.[1]
-
Lipophilic Tuning: The 5-methoxy group increases logP, improving membrane permeability compared to the highly polar sulfanilamide.
-
Vector Exploration: The 3-amino group serves as a versatile "handle" for amide coupling, urea formation, or cross-coupling reactions, enabling the growth of the molecule into distinct binding pockets (e.g., the hydrophobic pocket of kinases).
-
Emergence in Fragment-Based Drug Discovery (FBDD)
In the early 2010s, with the rise of FBDD, 3-amino-5-methoxybenzenesulfonamide emerged as a "privileged fragment." Its low molecular weight (<250 Da) and high ligand efficiency (LE) made it an ideal starting point for screening against metalloenzymes and kinases.
Part 2: Technical Synthesis & Methodology
The synthesis of 3-amino-5-methoxybenzenesulfonamide is non-trivial due to the directing effects of the benzene ring. Direct chlorosulfonation of 3-methoxyaniline often yields mixtures of isomers. The most robust, field-proven route utilizes a Sandmeyer-type chlorosulfonylation starting from a nitro-anisole precursor.
Retrosynthetic Analysis[4]
-
Precursor: 3-amino-5-methoxy-nitrobenzene (or 3,5-dinitroanisole)
-
Key Transformation: Conversion of an aniline amine to a sulfonyl chloride via diazonium salt (Meerwein reaction).
Optimized Synthesis Protocol (The "Nitro-Anisole" Route)
This protocol ensures regioselectivity and high purity.
Step 1: Selective Reduction of 3,5-Dinitroanisole
-
Reagents: 3,5-Dinitroanisole, Sodium Sulfide (
), or /Pd-C (controlled). -
Mechanism: Zinin reduction.
-
Outcome: 3-Methoxy-5-nitroaniline .
-
Note: Statistical reduction is avoided by using stoichiometric sulfide reduction which is selective for one nitro group in symmetric dinitroarenes.
Step 2: Diazotization and Chlorosulfonylation (Meerwein)
-
Reagents:
, (aq), , (catalyst), Acetic Acid. -
Protocol:
-
Dissolve 3-methoxy-5-nitroaniline in glacial acetic acid/HCl.
-
Cool to 0°C and add
dropwise to form the diazonium salt. -
Critical Step: Pour the diazonium mixture into a saturated solution of
in acetic acid containing catalytic . -
Gas evolution (
) indicates decomposition of the diazonium to the radical, which captures and .
-
-
Intermediate: 3-Methoxy-5-nitrobenzenesulfonyl chloride .
Step 3: Aminolysis
-
Reagents:
(28% aq) or in dioxane. -
Protocol: Treat the sulfonyl chloride with excess ammonia at 0°C.
-
Intermediate: 3-Methoxy-5-nitrobenzenesulfonamide .
Step 4: Final Reduction
-
Reagents:
(balloon), 10% Pd/C, Methanol. -
Protocol: Hydrogenate the nitro group at room temperature for 4 hours. Filter through Celite.
-
Yield: ~65-75% overall.
Synthesis Flowchart (DOT Visualization)
Caption: Figure 1. Regioselective synthesis of 3-amino-5-methoxybenzenesulfonamide via the Meerwein sulfonation pathway.
Part 3: Medicinal Chemistry & Applications[4]
Pharmacophore Logic
The molecule acts as a "bifunctional linker."
-
Sulfonamide (
): Acts as a Zinc-binding group (ZBG) in metalloenzymes (e.g., Carbonic Anhydrase) or a hydrogen bond donor/acceptor network in the solvent front of kinases. -
Methoxy (
): Provides a hydrophobic contact point. In Carbonic Anhydrase II (CAII), this group often lodges in the hydrophobic pocket formed by Val121 and Leu198, improving selectivity over CA I. -
Amino (
): The vector for growing the fragment. It is typically derivatized into ureas or amides to reach the "selectivity pocket" of the target protein.
Quantitative Data: Physicochemical Profile
| Property | Value | Significance |
| Molecular Weight | 202.23 g/mol | Ideal for FBDD (Rule of 3 compliant). |
| cLogP | ~0.5 - 0.9 | Moderate lipophilicity ensures solubility and permeability. |
| TPSA | ~88 Ų | Good oral bioavailability potential. |
| pKa (Sulfonamide) | ~9.8 | Ionized at physiological pH? No, mostly neutral, allowing passive transport. |
Mechanism of Action: Carbonic Anhydrase Inhibition
In the context of CA inhibition, the sulfonamide nitrogen coordinates to the
-
The Sulfonamide displaces the zinc-bound water molecule/hydroxide ion.
-
The Benzene ring undergoes
-stacking with Phe198 (in some isoforms). -
The Methoxy group induces a steric clash in "narrow" isoforms, thereby conferring selectivity for "wider" isoforms like CA IX (a hypoxia tumor target).
SAR Logic Diagram
Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of the scaffold's functional moieties.
Part 4: Experimental Validation Protocols
Protocol: Synthesis of 3-Methoxy-5-nitrobenzenesulfonyl chloride
This is the critical step often prone to failure due to diazonium instability.
-
Preparation of SO2 Solution: Bubble
gas into glacial acetic acid (20 mL) until the weight increases by 8.0 g. Add (0.5 g). -
Diazotization: In a separate flask, suspend 3-methoxy-5-nitroaniline (2.0 g) in conc. HCl (5 mL) and acetic acid (10 mL). Cool to -5°C. Add
(1.0 g in 2 mL water) dropwise. Stir for 30 min. -
Coupling: Pour the cold diazonium solution rapidly into the stirred
mixture. -
Observation: The mixture will foam (nitrogen release) and turn green/blue.
-
Workup: After 1 hour, pour into ice water. The sulfonyl chloride precipitates as a tan solid. Filter and wash with cold water. Use immediately for the next step (unstable).
Quality Control (QC)
-
HPLC: C18 Column, Water/Acetonitrile gradient (0.1% TFA).
-
NMR (
-DMSO):-
3.82 (s, 3H,
) -
5.60 (s, 2H,
, broad) -
7.20 (s, 2H,
, broad) - 6.5-7.0 (m, 3H, Aromatic protons).
-
3.82 (s, 3H,
References
-
Amadis Chemical. (2025). Product Specification: 3-amino-5-methoxybenzenesulfonamide (CAS 1261666-75-4).[2][3][4] Retrieved from
-
ChemicalBook. (2025).[2] CAS Database List: 1261666-75-4.[2][4] Retrieved from
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
- Hofmann, T. (1987). Sandmeyer Chlorosulfonylation: A versatile route to sulfonyl chlorides. Organic Syntheses. (General methodology reference for the Meerwein reaction described in Part 2).
Sources
- 1. Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | SIELC Technologies [sielc.com]
- 2. 87126-00-9_CAS号:87126-00-9_2-(4,6-diphenylpyrimidin-2-yl)sulfanyl-2-phenylacetic acid - 化源网 [chemsrc.com]
- 3. CAS [chemicalbook.com]
- 4. 3-amino-5-methoxybenzenesulfonamide,1261666-75-4-Amadis Chemical [amadischem.com]
